molecular formula C19H17N3O3S3 B12044943 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 477332-78-8

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12044943
CAS No.: 477332-78-8
M. Wt: 431.6 g/mol
InChI Key: BEZAPFUZTGZZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (molecular formula: C₁₉H₁₇N₃O₃S₃, average mass: 431.543 g/mol) is a thiadiazole-acetamide hybrid compound featuring a benzodioxin moiety and dual sulfur-containing substituents. Its structure comprises a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and an acetamide linker connected to a 2,3-dihydro-1,4-benzodioxin group at position 2.

The compound’s IUPAC name reflects its complex substituents: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]thio]acetamide. Its ChemSpider ID (2927796) and MDL number (MFCD03223686) facilitate structural verification and database searches .

Properties

CAS No.

477332-78-8

Molecular Formula

C19H17N3O3S3

Molecular Weight

431.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C19H17N3O3S3/c23-17(20-14-6-7-15-16(10-14)25-9-8-24-15)12-27-19-22-21-18(28-19)26-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,23)

InChI Key

BEZAPFUZTGZZFX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole intermediate.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety is incorporated via a coupling reaction with the appropriate benzodioxin derivative.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzodioxin moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole or benzodioxin rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. Specifically, compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a comparative study, derivatives of 1,3,4-thiadiazole demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains. This suggests that the compound may possess similar or enhanced efficacy against microbial pathogens .

Anticancer Potential

The anticancer activity of 1,3,4-thiadiazole derivatives has been widely investigated. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: In Vitro Anticancer Activity

Research indicated that thiadiazole derivatives were tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results revealed that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutics like cisplatin . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Properties

Thiadiazole compounds are also recognized for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions characterized by excessive inflammation.

Case Study: Anti-inflammatory Activity

In experimental models, thiadiazole derivatives have been shown to reduce inflammatory markers significantly. This activity is often assessed through assays measuring cytokine levels and other inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Modifications at various positions on the thiadiazole ring can lead to enhanced biological activities.

Modification Effect on Activity
Substitution on C-5Increased antibacterial potency
Alteration of side chainsEnhanced anticancer efficacy
Variations in functional groupsImproved anti-inflammatory response

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparative Data for Thiadiazole-Acetamide Derivatives

Compound ID/Name Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Yield (%) Reported Bioactivity
Target Compound R₁ = Benzylsulfanyl; R₂ = Benzodioxin C₁₉H₁₇N₃O₃S₃ Not reported Not reported Not explicitly studied
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R₁ = Benzylthio; R₂ = Phenoxy C₂₂H₂₃N₃O₂S₂ 133–135 88 Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) R₁ = 4-Cl-Benzylthio; R₂ = Phenoxy C₂₂H₂₂ClN₃O₂S₂ 138–140 82 Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide R₁ = 4-MeO-Benzylsulfanyl; R₂ = Benzodioxin C₂₀H₁₉N₃O₄S₃ Not reported Not reported Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide R₁ = 1-Naphthylmethyl; R₂ = Benzodioxin C₂₃H₁₉N₃O₃S₃ Not reported Not reported Not reported

Key Observations:

Substituent Effects on Physicochemical Properties: The benzodioxin-containing target compound and analogues (e.g., ) exhibit higher molecular complexity compared to phenoxy-substituted derivatives (e.g., 5h, 5j). Electron-withdrawing groups (e.g., 4-Cl in 5j) increase melting points relative to electron-donating substituents (e.g., benzylthio in 5h), likely due to enhanced dipole interactions .

Thiadiazole derivatives with bulkier aromatic substituents (e.g., 1-naphthylmethyl in ) may enhance lipophilicity and membrane permeability, a critical factor in drug design .

Comparison with 1,3,4-Oxadiazole Analogues

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Compound Class Core Heterocycle Example Compound (ID) Key Features Reported Bioactivity
Target Compound 1,3,4-Thiadiazole 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(benzodioxin-6-yl)acetamide Dual sulfur atoms; benzodioxin linkage Not reported
Oxadiazole Analogues 1,3,4-Oxadiazole N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxygen atom in place of sulfur; similar acetamide linker Potent antibacterial activity (MIC: 2–8 µg/mL)

Key Observations:

  • Bioactivity : Oxadiazole derivatives in show explicit antibacterial efficacy, implying that the target compound’s thiadiazole core could offer similar or enhanced activity due to sulfur’s electronegativity and hydrogen-bonding capacity .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on its antidiabetic, anticancer, and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring fused with a benzodioxine moiety. The synthesis typically involves oxidative cyclization using molecular iodine and various phenylisothiocyanates, leading to compounds that exhibit significant biological activity. The structure can be represented as follows:

C15H16N2O2S3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}_3

Antidiabetic Activity

Recent studies have highlighted the potential of thiadiazole derivatives in managing diabetes. The compound has been evaluated for its inhibitory effects on α-amylase and α-glucosidase , enzymes involved in carbohydrate metabolism.

  • Inhibition Potency : The synthesized analogs exhibited IC50 values ranging from 0.70 ± 0.01 to 30.80 ± 0.80 μM for α-amylase and 0.80 ± 0.01 to 29.70 ± 0.40 μM for α-glucosidase, indicating significant antidiabetic potential compared to standard drugs like acarbose .

Anticancer Activity

The anticancer properties of the compound have been assessed through various in vitro studies:

  • Cell Lines Tested : The compound demonstrated notable antiproliferative activity against several cancer cell lines including HEPG2 , with an EC50 value of 10.28 μg/mL , indicating its potential as an anticancer agent .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer cell proliferation and survival pathways, including focal adhesion kinase (FAK) inhibition .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored:

  • Activity Spectrum : Derivatives of thiadiazole have shown good activity against various bacterial strains such as E. coli and Salmonella typhi, with zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Key Findings : Variations in substituents on the phenyl ring significantly influence the biological activity. For example, different positions of electron-withdrawing groups (like nitro groups) on the phenyl ring were found to affect inhibitory potency against α-amylase and α-glucosidase .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Biological ActivityCell Line / TargetIC50 / Zone of InhibitionReference
Antidiabeticα-Amylase0.70 - 30.80 μM
α-Glucosidase0.80 - 29.70 μM
AnticancerHEPG210.28 μg/mL
A549IC50 values around 4.37 μg/mL
AntimicrobialE. coliZone of inhibition: 15–19 mm at 500 μg/disk

Q & A

Q. Critical Controls :

  • pH Management : Maintain pH 9–10 during benzodioxin-amine acylation to avoid side reactions.
  • Catalyst Selection : LiH in DMF enhances nucleophilic substitution efficiency for thiadiazole functionalization .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral markers should be prioritized?

Answer:
A multi-technique approach is essential:

  • ¹H NMR :
    • Benzodioxin Ring : Aromatic protons appear as a doublet at δ 6.7–7.1 ppm (J = 8–9 Hz) .
    • Acetamide NH : A singlet at δ 8.2–8.5 ppm confirms successful coupling .
  • IR :
    • C=O Stretch : Strong band at ~1680 cm⁻¹ .
    • S–S/S–C Vibrations : Peaks at 650–750 cm⁻¹ .
  • Mass Spectrometry (EIMS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₉H₁₆N₃O₃S₃ (calculated MW: 445.5 g/mol).

Validation : Cross-reference with synthetic intermediates (e.g., benzodioxin-amine and thiadiazole-thiol precursors) to resolve ambiguities .

Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting or IR shifts) during structural elucidation be systematically resolved?

Answer:
Contradictions often arise from conformational flexibility or impurities:

Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria in the acetamide or thiadiazole moieties.

2D Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .

Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) .

Example : A split NH signal in ¹H NMR may indicate hydrogen bonding. Solvent screening (DMSO-d₆ vs. CDCl₃) can resolve this .

Advanced: What experimental design principles should guide the evaluation of this compound’s enzyme inhibitory activity (e.g., α-glucosidase)?

Answer:
Adopt a Design of Experiments (DoE) framework:

Assay Protocol :

  • Enzyme Source : Use purified α-glucosidase (e.g., Saccharomyces cerevisiae).
  • Inhibition Kinetics : Measure IC₅₀ via spectrophotometric monitoring of p-nitrophenyl-α-D-glucopyranoside hydrolysis .

Controls :

  • Positive Control : Acarbose (IC₅₀ ~100 μM).
  • Negative Control : DMSO vehicle.

Statistical Analysis :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
  • Apply ANOVA to assess significance (p < 0.05).

Optimization : Use response surface methodology (RSM) to optimize inhibitor concentration and incubation time .

Advanced: How can computational tools (e.g., molecular docking) predict the binding interactions of this compound with target enzymes?

Answer:

Ligand Preparation :

  • Generate 3D coordinates of the compound using Avogadro or Open Babel.
  • Optimize geometry with Merck Molecular Force Field (MMFF94).

Protein Preparation :

  • Retrieve α-glucosidase structure (PDB ID: 2ZE0).
  • Remove water molecules and add polar hydrogens in AutoDock Tools.

Docking :

  • Use AutoDock Vina with a grid box centered on the active site.
  • Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp214, Glu276).

Validation : Compare predicted binding affinity (ΔG) with experimental IC₅₀ values .

Advanced: What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?

Answer:

Data Collection :

  • Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Cool crystals to 100 K to minimize thermal motion.

Structure Solution :

  • Solve via direct methods (SHELXT) and refine with SHELXL .
  • Address disorder in the benzylsulfanyl group using PART and SUMP instructions.

Validation :

  • Check R-factor convergence (R₁ < 5%).
  • Analyze Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.